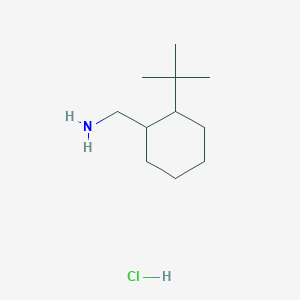

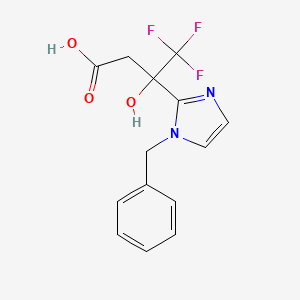

![molecular formula C11H19NO B1522214 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1209791-69-4](/img/structure/B1522214.png)

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

Vue d'ensemble

Description

“8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol” is a chemical compound with the linear formula C7H12O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 8-oxabicyclo[3.2.1]octanes, which is a class of compounds that “8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol” belongs to, has been achieved through various methods. One such method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . Another method involves gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne .Chemical Reactions Analysis

The chemical reactions involving 8-oxabicyclo[3.2.1]octanes have been studied. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been successfully developed, allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol” include a linear formula of C7H12O2 and a molecular weight of 128.172 .Applications De Recherche Scientifique

Crystallography and Structural Analysis

The compound has been utilized in crystallography to understand the structural aspects of bicyclic molecules. The crystal structure of related compounds has been determined, which aids in the understanding of molecular interactions and stability . This information is crucial for designing molecules with desired physical and chemical properties for various applications.

Synthesis of Alkaloid Analogues

This molecule serves as a precursor in the synthesis of alkaloid analogues. Alkaloids are a class of naturally occurring organic compounds that have significant pharmacological effects. The bicyclic structure of this compound provides a scaffold that can be modified to mimic natural alkaloids, which can lead to the development of new medications .

Chemical Synthesis

The compound’s structure is beneficial for chemical synthesis, where it can act as an intermediate or a catalyst. Its bicyclic nature can impart stability to reactive intermediates or provide a specific three-dimensional arrangement that can enhance the selectivity of certain chemical reactions .

Propriétés

IUPAC Name |

8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-11,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAPTJVFPQQDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3CCC2CC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1522132.png)

![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)

![Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1522138.png)

![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)

![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)

![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)

![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)

![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)